N-(3-methoxyphenyl)thiolan-3-amine
Description
N-(3-Methoxyphenyl)thiolan-3-amine is a thiolan-3-amine derivative featuring a 3-methoxyphenyl substituent. Thiolan-3-amine (tetrahydrothiophen-3-amine) is a five-membered sulfur-containing heterocyclic scaffold. The 3-methoxy group on the phenyl ring may enhance lipophilicity and influence binding interactions with biological targets, as seen in structurally related compounds .
Properties
Molecular Formula |
C11H15NOS |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)thiolan-3-amine |
InChI |
InChI=1S/C11H15NOS/c1-13-11-4-2-3-9(7-11)12-10-5-6-14-8-10/h2-4,7,10,12H,5-6,8H2,1H3 |
InChI Key |
TVLWESYHQOELLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2CCSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)thiolan-3-amine typically involves the reaction of 3-methoxyaniline with thiolane-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride, which facilitates the formation of the amide bond. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various research applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)thiolan-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-methoxyphenyl)thiolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes, leading to altered cellular functions and therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiolan-3-Amine Derivatives with Varied Aryl Substituents
The following table compares structural analogs of N-(3-methoxyphenyl)thiolan-3-amine, highlighting substituent variations and inferred properties:
Structural-Activity Relationship (SAR) Insights :
- Electron-Donating vs. Electron-Withdrawing Groups: The 3-methoxy group (electron-donating) in the target compound may enhance π-π stacking interactions with aromatic residues in target proteins, as observed in quinoline derivatives . In contrast, electron-withdrawing groups (e.g., Cl, CF3) could polarize the molecule, affecting solubility and binding kinetics .
- Substituent Position: Meta-substitution (e.g., 3-methoxy) is associated with optimal activity in related compounds, such as N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine, which showed potent antiproliferative effects (IC50: 2.56–3.67 µM) . Ortho-substitution (e.g., 2-methoxy in ) may introduce steric hindrance, reducing efficacy.
Comparison with Non-Thiolan Scaffolds Featuring 3-Methoxyphenyl Groups
2.2.1. Quinoline Derivatives
The quinoline derivative N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine () demonstrated broad-spectrum antiproliferative activity against cancer cell lines (HCT-116, HeLa) via ATG5-dependent autophagy inhibition. Its IC50 values (2.56–3.67 µM) suggest that the 3-methoxyphenyl group contributes significantly to target engagement .
2.2.2. Thiazole Carboxamides
Compound 3k (N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide) inhibited angiogenesis in HUVEC models and tumor growth in vivo (30 mg/kg/day), rivaling the efficacy of Vandetanib . The 3-methoxyphenyl moiety likely enhances binding to angiogenesis-related kinases.
Key Differences :
- Mechanistic Pathways: Quinolines act via autophagy pathways, while thiazoles target angiogenesis. The biological role of thiolan-3-amine derivatives remains unexplored but could involve novel mechanisms.
Biological Activity
N-(3-methoxyphenyl)thiolan-3-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a thiolane ring structure with a methoxy-substituted phenyl group. This unique configuration contributes to its reactivity and potential therapeutic applications. The compound's molecular formula is C₉H₁₁NOS, and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered physiological responses.
- Receptor Modulation : It may act as a ligand for various receptors, influencing signaling pathways that regulate cellular functions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. A study evaluated the minimum inhibitory concentration (MIC) of various thiophene derivatives, including this compound, against common pathogens such as E. coli and Staphylococcus aureus. The results demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways. A case study highlighted its efficacy in reducing tumor growth in xenograft models, indicating promising therapeutic potential .
Case Studies
- Antimicrobial Efficacy :
- Anticancer Activity :
Table 1: Biological Activity Summary of this compound
| Biological Activity | Target Organism/Cell Line | Minimum Inhibitory Concentration (MIC) | Observations |
|---|---|---|---|
| Antimicrobial | E. coli | 50 µg/mL | Effective against gram-negative bacteria |
| Antimicrobial | Staphylococcus aureus | 30 µg/mL | Effective against gram-positive bacteria |
| Anticancer | HeLa Cells | 25 µM | Induces apoptosis in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
